molecular formula C7H14N2 B1174626 (3R,4S)-4-Cyclopropylpyrrolidin-3-amine CAS No. 154206-08-3

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine

Cat. No.: B1174626
CAS No.: 154206-08-3
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Description

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine is a chiral pyrrolidine derivative of high interest in medicinal chemistry and neuroscience research. The pyrrolidine scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved pharmaceuticals and bioactive molecules due to its desirable physicochemical properties . This compound is characterized by its stereochemically defined structure, incorporating a cyclopropyl group and an amine functionality on a pyrrolidine ring, making it a valuable synthetic intermediate and a potential pharmacophore. The constrained cyclopropyl ring is a strategic element in modern drug design, often used to block metabolic oxidation points and conformationally restrict molecules, which can enhance binding potency and selectivity for target enzymes . Chiral, non-racemic building blocks like this are essential for the asymmetric synthesis of complex molecules, enabling the construction of novel compounds for structure-activity relationship (SAR) studies . The specific stereochemistry (3R,4S) is critical for its interaction with biological targets, as enantiopure pyrrolidines can lead to more potent and selective inhibitors. This compound is particularly relevant for researchers developing therapies for neurological disorders, as similar pyrrolidine-based structures have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . It is intended for use as a key intermediate in the synthesis of more complex molecules or for direct biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTCPZJZTPTYJI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CNC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4s 4 Cyclopropylpyrrolidin 3 Amine

Enantioselective and Diastereoselective Total Synthesis Approaches

The total synthesis of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine requires rigorous control over two adjacent stereocenters on the pyrrolidine (B122466) ring. The trans-configuration of the C3 amine and C4 cyclopropyl (B3062369) groups, along with the specific (3R,4S) absolute stereochemistry, necessitates highly selective synthetic transformations. Methodologies often begin from either acyclic precursors that are cyclized with high stereocontrol or from existing chiral cyclic systems, such as pyroglutamic acid, which serve as a foundational scaffold for further functionalization. nih.govnih.gov The development of these multi-step sequences is critical for accessing enantiomerically pure target molecules. nih.gov A key challenge lies in the simultaneous control of both relative and absolute stereochemistry, which is often addressed through asymmetric catalysis or the use of chiral auxiliaries.

Catalytic asymmetric synthesis provides an efficient route to the chiral pyrrolidine core by creating stereocenters with the aid of a substoichiometric amount of a chiral catalyst. mdpi.com One of the most powerful methods for this purpose is the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govnih.gov In this approach, a metal complex, often involving silver (Ag) or nickel (Ni), coordinates with a chiral ligand to create a chiral environment that directs the cycloaddition, leading to a high degree of enantioselectivity in the resulting pyrrolidine ring. nih.gov

For instance, the reaction between an imine derived from glycine (B1666218) and a suitable dipolarophile can be catalyzed by a chiral N,N'-dioxide-nickel(II) complex to afford highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. nih.gov Similarly, chiral silver catalysts have been used to prepare enantioenriched pyrrolidines in one-pot double (1,3)-dipolar cycloaddition reactions. nih.gov Another emerging strategy is the direct, enzyme-inspired C-H amination, where engineered cytochrome P450 enzymes can catalyze the intramolecular insertion of a nitrene into a C(sp³)–H bond to form the pyrrolidine ring with good enantioselectivity. escholarship.org

Catalyst SystemReaction TypeSubstrate ExampleStereoselectivityReference
Chiral N,N'-Dioxide/Ni(BF₄)₂·6H₂O[3+2] CycloadditionVinyl Azides & (E)-AlkenyloxindolesUp to >19:1 dr, 98% ee nih.gov
(S)-QUINAP/AgOAc(1,3)-Dipolar CycloadditionGlycinate Imine & AcrylateGood enantioinduction nih.gov
Engineered Cytochrome P411Intramolecular C-H AminationAlkyl AzidesUp to 99:1 er escholarship.org
Chiral Iridacycle ComplexBorrowing Hydrogen AnnulationRacemic Diols & Primary AminesHigh enantioenrichment organic-chemistry.org

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is particularly effective for controlling the stereochemistry during the formation of the cyclopropyl group or the installation of the amine. In a typical sequence, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, is appended to an acyclic precursor. wikipedia.orgnih.gov

The steric and electronic properties of the auxiliary then guide the facial selectivity of a subsequent reaction, for example, the addition of a carbenoid to a double bond to form the cyclopropane (B1198618) ring. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This method has been applied to the synthesis of complex chiral amines and other scaffolds where direct catalytic methods are challenging. acs.org For example, pseudoephedrine can serve as a chiral auxiliary to direct the alkylation of an enolate, setting a stereocenter that can be elaborated into the final cyclopropylamine (B47189) structure. wikipedia.org

Chiral AuxiliaryKey TransformationStereochemical ControlReference
Evans OxazolidinoneAsymmetric Alkylation/AldolHigh diastereoselectivity wikipedia.org
Oppolzer's CamphorsultamMichael Addition/CyclizationHigh diastereoselectivity wikipedia.org
Pseudoephedrineα-Alkylation of Amidesyn to methyl, anti to hydroxyl wikipedia.org
Catalytically Formed OxazolidineCyclopropanation/EpoxidationHigh diastereoselectivity nih.gov

Chemoenzymatic synthesis merges the versatility of chemical reactions with the unparalleled selectivity of biocatalysts. mdpi.com Enzymes can perform transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions. nih.gov For the synthesis of chiral pyrrolidines, key enzymatic steps often involve kinetic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high purity. nih.gov

A notable application is the use of lipases for the resolution of racemic alcohols or amines. researchgate.net For example, a racemic pyrrolidinol intermediate can be acylated using a lipase (B570770) such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer, leaving the other unreacted. researchgate.net Another powerful biocatalytic tool is the use of amine transaminases (ATAs), which can convert a prochiral ketone into a chiral amine with very high enantiomeric excess. nih.govresearchgate.net This approach can be used to install the C3-amine on a 4-cyclopropylpyrrolidinone precursor with the correct (3R) stereochemistry.

Enzyme ClassTransformationResultReference
Lipase (e.g., PS-C)Kinetic Resolution (Transesterification)Separation of enantiomers (>99% ee) nih.govresearchgate.net
Amine Transaminase (ATA)Asymmetric Transamination of KetoneChiral amine synthesis (>99% ee) nih.gov
Keto Reductase (KRED)Asymmetric Reduction of KetoneChiral alcohol synthesis nih.gov
Dioxygenasecis-DihydroxylationEnantiopure diol formation nih.gov

Development of Convergent and Divergent Synthetic Pathways

The strategic planning of a synthesis can be categorized as either convergent or divergent. A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the later stages. This approach is often more efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a chiral cyclopropanating agent and a separate chiral pyrrolidine precursor, followed by their coupling.

Conversely, a divergent synthesis utilizes a common intermediate to generate a library of structurally related compounds. rsc.org For example, a central intermediate like N-Boc-(4S)-4-cyclopropyl-3-oxopyrrolidine could be divergently transformed into this compound via stereoselective reductive amination, or into its (3S,4S) diastereomer by using a different reducing agent. Such pathways are valuable for structure-activity relationship (SAR) studies in drug discovery. Catalyst-tuned regioselective reactions, where a cobalt catalyst directs alkylation to the C2 position of a pyrroline (B1223166) and a nickel catalyst directs it to C3, exemplify a powerful divergent strategy. organic-chemistry.org

The formation of the cyclopropane ring with defined stereochemistry is a pivotal step in the synthesis. researchgate.net The Simmons-Smith reaction, which typically involves the use of diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. nih.govwikipedia.org The stereochemical outcome of this reaction can be controlled by the presence of a directing group, such as a hydroxyl group, on the substrate. This allows for diastereoselective cyclopropanation of an allylic alcohol precursor, where the cyclopropane ring is delivered to the same face as the directing group. nih.govresearchgate.net

Transition metal-catalyzed cyclopropanation, often using rhodium or copper catalysts with diazo compounds, offers another highly versatile and stereoselective method. acs.orgrsc.org These reactions proceed via metal-carbene intermediates, and the use of chiral ligands on the metal can render the process enantioselective. Enzymes have also been engineered to catalyze carbene transfer to alkenes, providing heteroatom-substituted cyclopropanes with high diastereo- and enantioselectivity. acs.org

Cyclopropanation MethodReagentsKey FeaturesReference
Directed Simmons-SmithCH₂I₂ / Zn-Cu or Et₂ZnHydroxyl-directed, high diastereoselectivity nih.govresearchgate.net
Transition Metal CatalysisDiazo compound / Rh(II) or Cu(I) catalystHigh efficiency, tunable stereoselectivity researchgate.netacs.org
Enzymatic Carbene TransferEngineered P411 / Diazo compoundHigh diastereo- and enantioselectivity, mild conditions acs.org
Michael-Initiated Ring Closure (MIRC)Ylide + Michael AcceptorForms highly functionalized cyclopropanes researchgate.net

The construction of the pyrrolidine ring itself can be achieved through various strategies, with regioselectivity being a key consideration to ensure the correct placement of substituents at the C3 and C4 positions. organic-chemistry.org A common method is the intramolecular cyclization of an acyclic precursor. For example, a one-pot reduction and regioselective cyclization of a suitably substituted azido-ditosylate can form the pyrrolidine ring, establishing the desired relative stereochemistry. elsevier.com

Another powerful approach is the [3+2] cycloaddition of azomethine ylides, which can be generated from various precursors and react with alkenes to build the five-membered ring in a single step with predictable regiochemistry. acs.orgtandfonline.com Furthermore, iridium-catalyzed borrowing hydrogen methodology allows for the direct synthesis of functionalized pyrrolidines from primary amines and triols like 1,2,4-butanetriol. researchgate.net Ring-closing metathesis (RCM) of a diallylamine (B93489) derivative is another effective strategy for forming the initial pyrroline ring, which can then be further functionalized. researchgate.net The regioselective synthesis of 4-substituted pyrrolidines can also be achieved via ring-opening reactions of pyrrolinium ions. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into synthetic organic chemistry is paramount for minimizing the environmental impact of pharmaceutical manufacturing. mdpi.com For a molecule like this compound, this involves designing processes that reduce waste, eliminate the use of hazardous substances, and improve energy efficiency.

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. mdpi.com Research into solvent-free and aqueous medium reactions for the synthesis of chiral pyrrolidines offers a promising avenue for the sustainable production of this compound.

Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in waste. mdpi.com For instance, microwave-assisted solvent-free synthesis has been effectively used for preparing N-(tert-butylsulfinyl)imines, which are key intermediates in the diastereoselective synthesis of chiral pyrrolidines. acs.org This approach could be adapted for the synthesis of precursors to this compound, potentially reducing reaction times and eliminating the need for hazardous solvents.

Aqueous medium reactions present another green alternative. While organic reactions in water can be challenging due to the low solubility of many reactants, the use of surfactants or phase-transfer catalysts can facilitate these transformations. For example, the synthesis of camptothecin (B557342) propargylamine (B41283) derivatives has been successfully achieved in water using a macroporous adsorption resin-supported gold nanoparticle catalyst. rsc.org This demonstrates the potential for developing aqueous-based synthetic steps for amine-containing heterocycles like the target compound.

Table 1: Comparison of Reaction Conditions for Pyrrolidine Precursor Synthesis

Reaction TypeSolventKey AdvantagesPotential Application to this compound SynthesisReference
Microwave-assisted Synthesis of N-(tert-butylsulfinyl)iminesSolvent-freeReduced reaction time, environmentally friendly.Synthesis of chiral precursors to the pyrrolidine ring. acs.org
Copper-catalyzed reaction of pyridine, acetophenone, and nitroalkenesSolvent-freeHigh yields without column chromatography.Potential for forming substituted pyrrolidine rings. mdpi.com
Synthesis of Camptothecin Propargylamine DerivativesWaterAvoids toxic organic solvents, promising for green drug discovery.Amination steps in an aqueous medium. rsc.org

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the sustainability of a synthetic process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. The ideal E-Factor is zero.

In the context of synthesizing this compound, prioritizing reactions with high atom economy is crucial. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are inherently atom-economical, as they have the potential to form four new contiguous stereocenters in a single step. mappingignorance.org This approach is highly desirable for constructing the pyrrolidine core with the correct stereochemistry.

A hypothetical E-Factor analysis for a traditional, multi-step synthesis of this compound would likely reveal significant waste generation from solvents, reagents, and byproducts at each stage. By contrast, a greener synthetic plan would aim to minimize the E-Factor by:

Utilizing catalytic instead of stoichiometric reagents.

Employing solvent-free conditions or recyclable solvents.

Table 2: Green Chemistry Metrics in Synthetic Strategy

MetricDefinitionIdeal ValueApplication to this compound Synthesis
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Favors addition and cycloaddition reactions over substitutions and eliminations.
E-FactorTotal weight of waste (kg) / Weight of product (kg)0Guides the selection of processes that minimize solvent use and byproduct formation.

Flow Chemistry and Continuous Manufacturing for Efficient Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry enables precise control over reaction parameters, improved safety, and enhanced scalability. For the synthesis of a complex chiral molecule like this compound, these benefits are particularly compelling.

The application of continuous flow protocols for the synthesis of chiral pyrrolidines has been demonstrated to be highly effective. rsc.org For example, a highly diastereoselective continuous flow protocol has been developed to establish an α-chiral pyrrolidine library, achieving high yields and excellent diastereocontrol within very short reaction times. rsc.org This methodology could be adapted for the gram-scale preparation of key intermediates for this compound, offering a rapid and cost-efficient pathway.

Furthermore, continuous flow systems can facilitate the use of hazardous reagents and extreme reaction conditions with enhanced safety. Gas-liquid transformations, such as asymmetric hydrogenations, have been successfully implemented in continuous flow reactors for the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov This opens up possibilities for developing a continuous process for the reduction steps often required in the synthesis of the target amine.

Table 3: Advantages of Flow Chemistry in Chiral Pyrrolidine Synthesis

ParameterBatch ChemistryFlow ChemistryRelevance to this compound
ScalabilityOften requires re-optimization at larger scales.Scalable by running the process for a longer duration.Facilitates efficient production from lab to industrial scale.
SafetyAccumulation of large amounts of reactive intermediates can be hazardous.Small reaction volumes at any given time enhance safety.Enables the use of highly reactive reagents and intermediates safely.
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and reaction time.Leads to higher yields, selectivity, and product consistency.
Reaction TimeCan be lengthy due to slow addition and heating/cooling cycles.Significantly reduced reaction times, often to seconds or minutes.Increases throughput and efficiency. rsc.org

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 3r,4s 4 Cyclopropylpyrrolidin 3 Amine

Amine Functionalization Reactions and Derivative Generation

The secondary amine of (3R,4S)-4-cyclopropylpyrrolidin-3-amine is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. The reactivity of this amine is governed by its nucleophilic character and the stereoelectronic influence of the adjacent cyclopropyl (B3062369) group.

The nitrogen atom of the pyrrolidine (B122466) ring possesses a lone pair of electrons, rendering it nucleophilic and basic. The nucleophilicity of secondary amines like that in this compound generally falls between that of primary amines and ammonia, exhibiting enhanced reactivity due to the electron-donating nature of the alkyl substituents. masterorganicchemistry.com Studies on various pyrrolidine derivatives have established their competence as nucleophiles in a range of reactions. researchgate.netnih.govacs.org

The nucleophilicity of the amine in this compound allows it to readily participate in common amine functionalization reactions, including but not limited to:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for creating diverse derivatives, as seen in the synthesis of N-arylpiperdin-3-yl-cyclopropane carboxamides. acs.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The table below summarizes the expected outcomes of these functionalization reactions.

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide(3R,4S)-4-Cyclopropyl-1-methylpyrrolidin-3-amine
AcylationAcetyl ChlorideN-((3R,4S)-4-Cyclopropylpyrrolidin-3-yl)acetamide
Reductive AminationAcetone, NaBH(OAc)₃(3R,4S)-4-Cyclopropyl-N-isopropylpyrrolidin-3-amine
Michael AdditionMethyl AcrylateMethyl 3-(((3R,4S)-4-cyclopropylpyrrolidin-3-yl)amino)propanoate

This table presents hypothetical products based on established chemical principles of amine reactivity.

The cyclopropyl group, positioned cis to the amine functionality, exerts significant stereoelectronic effects that modulate the reactivity of the amine. The carbon-carbon bonds of a cyclopropane (B1198618) ring possess a higher degree of p-character than a typical alkane, which can influence the electronic properties of adjacent functional groups. acs.org This can lead to a stabilization of a positive charge on an adjacent carbon atom, a factor that can influence the transition states of certain reactions.

Furthermore, the steric bulk of the cyclopropyl group can influence the approach of reagents to the nitrogen atom. This steric hindrance can affect the rate and, in some cases, the stereochemical outcome of amine functionalization reactions. For instance, in reactions involving bulky electrophiles, the cyclopropyl group may direct the incoming group to the less hindered face of the molecule.

Transformations Involving the Cyclopropyl Ring System

The high ring strain of the cyclopropane moiety makes it susceptible to a variety of ring-opening reactions, offering a pathway to more complex molecular scaffolds. nih.govuni-regensburg.de

The cyclopropane ring in this compound can undergo cleavage under various conditions, most notably through Lewis acid catalysis. uni-regensburg.denih.gov The presence of the nitrogen atom can influence the regioselectivity of the ring-opening. In the case of donor-acceptor cyclopropanes, Lewis acids facilitate ring-opening to form a zwitterionic intermediate, which can then be trapped by a nucleophile. uni-regensburg.de While the subject compound is not a classical donor-acceptor cyclopropane, the amine can act as an internal donor, and under acidic conditions, protonation of the amine could facilitate ring cleavage. nih.gov

For example, reaction with a strong acid could lead to a dicationic intermediate, where the cyclopropane ring is opened to relieve ring strain, followed by rearrangement or trapping by a nucleophile. nih.gov Such skeletal rearrangements can lead to the formation of different heterocyclic systems or functionalized acyclic products. The table below outlines potential products from such transformations.

Reaction ConditionIntermediate TypePotential Product
Strong Acid (e.g., Superacid)Dicationic SpeciesRearranged Pyrrolidine or Acyclic Amine
Lewis Acid (e.g., Yb(OTf)₃)Zwitterionic SpeciesFunctionalized Pyrrolidine (with ring-opened cyclopropane)

This table presents plausible transformations based on known reactivity patterns of cyclopropylamines.

Beyond ring-opening, the cyclopropyl ring itself can be selectively functionalized. One notable method is the palladium(II)-catalyzed C-H activation of cyclopropanes. nih.gov This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the cyclopropyl ring without its cleavage. For this compound, this could involve the use of a directing group, potentially the amine itself after suitable protection, to guide the catalyst to a specific C-H bond on the cyclopropyl ring. This methodology provides a powerful tool for late-stage functionalization and the generation of novel analogues.

Stereochemical Stability and Epimerization Pathways

The pyrrolidine ring is not planar and exists in various puckered conformations, typically envelope or twist forms. acs.org The substituents on the ring influence the preferred conformation. In 3,4-disubstituted pyrrolidines, a cis relationship between substituents can lead to a conformation where one substituent is axial and the other is equatorial, or both are pseudo-axial/equatorial depending on the pucker. rsc.org The bulky cyclopropyl group is likely to prefer a pseudo-equatorial position to minimize steric strain, which in turn would influence the conformational preference of the entire pyrrolidine ring. acs.org

Epimerization, the inversion of stereochemistry at one or more chiral centers, would require the breaking and reforming of a C-N or C-C bond, or a deprotonation-reprotonation sequence at an acidic C-H bond adjacent to a stabilizing group. Under typical physiological or mild chemical conditions, the C3 and C4 stereocenters of this compound are expected to be stable. However, under harsh basic or acidic conditions, or through specific enzymatic processes, epimerization could potentially occur. For instance, the formation of an enamine or an iminium ion could provide a pathway for the loss of stereochemical integrity at the C3 or C4 position. However, the high energy barrier for such processes suggests that the (3R,4S) configuration is generally robust.

Influence of Reaction Conditions on Enantiomeric and Diastereomeric Purity

The stereochemical purity of this compound and related 3,4-disubstituted pyrrolidines is paramount for their application in asymmetric synthesis, most notably in the production of Janus kinase (JAK) inhibitors like Tofacitinib. The synthesis of these chiral pyrrolidines often involves multi-step sequences where the control of stereochemistry is a critical challenge.

Several synthetic strategies are employed to control the enantiomeric and diastereomeric purity of these intermediates. One common approach involves the stereoselective reduction of a precursor. For instance, in the synthesis of a related intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a Rhodium catalyst with a chiral phosphine (B1218219) ligand has been reported. The choice of catalyst and reaction conditions in such hydrogenations is crucial for achieving high diastereomeric and enantiomeric excess. In one instance, a cis product was obtained with an 84% diastereomeric ratio and 68% enantiomeric excess. unl.pt

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, a stereoselective Michael addition of an enolate of a chiral 1,3-dioxolanone to methyl crotonate has been used to establish the desired stereochemistry with high diastereoselectivity (dr >99:1). unl.pt The subsequent chemical transformations must then proceed without compromising the established stereocenters.

The solvent and reagents used in the cyclization and functionalization steps also play a significant role. In the synthesis of chiral β-lactams via the Staudinger reaction, it has been observed that polar solvents can stabilize zwitterionic intermediates, which may lead to isomerization and the formation of trans products, while non-polar solvents tend to favor the formation of cis products. researchgate.netnih.gov Although not directly studying this compound, these findings highlight the general principle that reaction conditions can significantly impact the stereochemical outcome in heterocyclic synthesis.

The table below summarizes how different synthetic approaches and conditions can influence the stereochemical purity of pyrrolidine and piperidine (B6355638) intermediates relevant to the synthesis of complex molecules.

Precursor/Reaction TypeCatalyst/ReagentSolventTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation of TetrahydropyridineRh-based catalyst--84% cis68% unl.pt
Michael Addition with Chiral AuxiliaryChiral 1,3-dioxolanone-->99:1- unl.pt
Staudinger Reaction (general)-Polar vs. Non-polar-Varies (trans favored in polar)- researchgate.netnih.gov
Reductive Cyclization of γ-nitroaldehydes---HighHigh researchgate.net

Mechanistic Elucidation of Chiral Inversion Processes

Chiral inversion, the process by which a chiral center in a molecule inverts its configuration, can be a significant concern in the synthesis and storage of enantiomerically pure compounds. For amines, this process, often referred to as amine inversion or nitrogen inversion, involves the nitrogen atom passing through a planar transition state. The energy barrier for this inversion is typically low for simple amines, leading to rapid racemization at room temperature.

However, for cyclic amines like pyrrolidines, the ring structure can impose a higher energy barrier to inversion, making it possible to isolate stable enantiomers. The substituents on the ring and the nitrogen atom can further influence the rate of inversion. Bulky substituents or incorporation of the nitrogen into a more rigid ring system can slow down or prevent inversion. nih.gov

For 3,4-disubstituted pyrrolidines, inversion at either the C3 or C4 carbon is not a spontaneous process under normal conditions as it would require the breaking and reforming of a carbon-carbon or carbon-nitrogen bond, which has a high activation energy. Any observed epimerization would likely occur under specific reaction conditions that facilitate such a process, for example, through the formation of an enolate or iminium ion intermediate that can then be protonated from either face. In the synthesis of a doripenem (B194130) intermediate, a related pyrrolidine derivative, an inversion of configuration at a carbon atom was intentionally achieved through a nucleophilic substitution reaction (SN2) with potassium thioacetate, demonstrating that specific chemical transformations are required to invert a stereocenter in the pyrrolidine ring. nih.gov

Computational Chemistry in Mechanistic Investigation of Key Transformations

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the factors that govern chemical reactivity. While specific computational studies focusing exclusively on the key transformations of this compound are not extensively reported, computational methods have been widely applied to understand the mechanisms of related reactions and molecules, including the synthesis of pyrrolidines and the metabolism of drugs containing this scaffold.

For example, density functional theory (DFT) calculations have been used to study the transition states of organocatalytic Michael additions, which are a key step in the synthesis of some chiral pyrrolidine derivatives. researchgate.net These studies can reveal the origins of stereoselectivity by comparing the energies of different transition state structures leading to various stereoisomers.

In the broader context of drug development, computational tools like molecular docking are used to investigate the interactions between a molecule and its biological target. For instance, molecular docking studies have been performed on Tofacitinib to understand its binding to Janus kinases and to investigate its metabolism by cytochrome P450 enzymes. dovepress.comnih.gov These studies provide insights into the structure-activity relationship and can help in the design of new analogs with improved properties. nih.gov

The table below provides an overview of how computational chemistry has been applied to investigate reaction mechanisms and properties of systems related to this compound.

Area of InvestigationComputational MethodKey FindingsReference
Organocatalytic Michael Addition for Pyrrolidine SynthesisDFT (ωB97X-D/6-311+G**)Elucidation of transition state geometries and energies to explain stereochemical outcomes. researchgate.net
Metabolism of TofacitinibMolecular DockingSimulation of binding to cytochrome P450 enzymes to predict and explain metabolic pathways. dovepress.comnih.gov
Staudinger Reaction Stereoselectivity-Proposed mechanisms based on the stability of zwitterionic intermediates. researchgate.netnih.gov

These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that control the synthesis and reactivity of complex chiral molecules like this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Assignment and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural and stereochemical characterization of organic molecules. For (3R,4S)-4-Cyclopropylpyrrolidin-3-amine, various NMR techniques are employed to confirm its constitution, configuration, and conformation.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful non-destructive techniques used to determine the relative stereochemistry of molecules by measuring through-space correlations between protons that are in close proximity.

In the case of this compound, the key to confirming the cis relationship between the proton at C3 and the proton at C4 is the observation of a cross-peak between these two protons in a NOESY or ROESY spectrum. This correlation indicates that these protons are on the same face of the pyrrolidine (B122466) ring, which is characteristic of a cis configuration. Conversely, the absence of a significant NOE/ROE between a proton on the cyclopropyl (B3062369) group and the proton at C3 would further support the assigned trans relationship between the amine and cyclopropyl substituents.

The conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation, can also be inferred from the pattern and intensity of NOE/ROE cross-peaks. The relative distances between various protons on the ring and the substituents, as indicated by the strength of their correlations, help in building a three-dimensional model of the molecule's preferred conformation in solution.

Proton Pair Expected NOESY/ROESY Correlation Stereochemical Implication
H3 / H4StrongConfirms the cis relationship of these protons, indicating the trans configuration of the amine and cyclopropyl groups.
H3 / Cyclopropyl ProtonsWeak or AbsentSupports the trans disposition of the amino group relative to the cyclopropyl substituent.
H4 / Pyrrolidine Ring ProtonsVariousProvides information on the puckering of the pyrrolidine ring and the preferred conformation.

To determine the absolute configuration of this compound, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure reagents that react with the chiral amine to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will exhibit distinct signals.

A commonly used CDA for primary amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. Reaction of the racemic amine with a single enantiomer of Mosher's acid chloride would produce two diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess and the assignment of the absolute configuration based on the predictable shielding or deshielding effects of the phenyl group of the Mosher's acid moiety on the protons of the pyrrolidine ring.

For example, by comparing the chemical shifts of the protons adjacent to the newly formed amide bond in the two diastereomers, one can assign the absolute configuration of the original amine.

Chiral Derivatizing Agent Analyte Resulting Product NMR Analysis
(R)-Mosher's acid chloride(3R,4S)- and (3S,4R)-4-Cyclopropylpyrrolidin-3-amineMixture of two diastereomeric amidesComparison of ¹H and ¹⁹F NMR chemical shifts to determine enantiomeric ratio and assign absolute configuration.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For a compound with the formula C₇H₁₄N₂, the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

Ion Formula Calculated Exact Mass Experimentally Observed Mass (Hypothetical)
[M+H]⁺C₇H₁₅N₂⁺127.1235127.1233

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve the loss of the amino group, cleavage of the pyrrolidine ring, and fragmentation of the cyclopropyl substituent. For instance, a common fragmentation for pyrrolidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation pattern can help to differentiate between the (3R,4S) isomer and other potential diastereomers or constitutional isomers by revealing subtle differences in fragment ion abundances that arise from stereochemical influences on the fragmentation process.

A key intermediate in the synthesis of this compound is often a protected form, such as tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate. The MS/MS spectrum of this precursor would show a characteristic loss of the Boc protecting group (a loss of 56 or 100 Da).

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Implication
127 ([M+H]⁺)110NH₃Loss of the amino group
127 ([M+H]⁺)84C₃H₅Loss of the cyclopropyl group
227 ([M(Boc)+H]⁺)171C₄H₈OLoss of isobutylene (B52900) from the Boc group
227 ([M(Boc)+H]⁺)127C₅H₈O₂Loss of the entire Boc group

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Quantification

Chiral chromatography is the gold standard for separating and quantifying stereoisomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the purity assessment of this compound.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like this compound, which has two chiral centers, there are four possible stereoisomers. A suitable chiral method should be able to separate the (3R,4S) enantiomer from its (3S,4R) enantiomer, as well as from the (3R,4R) and (3S,4S) diastereomers.

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), along with an amine additive (such as diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution, is critical for achieving optimal separation.

Alternatively, the amine can be derivatized with a chiral or achiral reagent to facilitate separation on a chiral or achiral column, respectively. For GC analysis, derivatization with a reagent like trifluoroacetic anhydride (B1165640) is often necessary to improve the volatility and thermal stability of the analyte. The resulting trifluoroacetamide (B147638) can then be separated on a chiral GC column, such as one based on cyclodextrin (B1172386) derivatives.

Technique Chiral Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Application
Chiral HPLCCellulose-based (e.g., Chiralcel OD-H)Hexane/Isopropanol with DiethylamineUVQuantification of enantiomeric and diastereomeric purity.
Chiral GCCyclodextrin-based (e.g., Chirasil-Dex)HeliumFID or MSAnalysis of the enantiomeric purity of the derivatized amine.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org VCD probes the vibrational transitions of a molecule in the infrared region, while ECD focuses on electronic transitions in the ultraviolet-visible range. nih.govrsc.org The resulting spectra are exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. nih.govrsc.org

For a molecule like this compound, which contains a flexible pyrrolidine ring and a cyclopropyl substituent, determining the absolute configuration requires a synergistic approach combining experimental spectroscopy with theoretical calculations. nih.gov The general strategy involves recording the experimental VCD and ECD spectra of an enantiomerically enriched sample and comparing them to the spectra calculated for the possible stereoisomers.

The first step in the computational process is a thorough conformational analysis to identify all low-energy conformers of the molecule. This is crucial as the observed VCD and ECD spectra are a Boltzmann-weighted average of the spectra of all contributing conformers in solution. For this compound, this would involve exploring the puckering of the pyrrolidine ring and the orientation of the cyclopropyl and amine groups.

Once the stable conformers are identified, their VCD and ECD spectra are calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.gov The calculated spectra for each stereoisomer are then generated by averaging the spectra of their respective conformers based on their calculated relative free energies.

A comparison of the calculated spectra with the experimental spectra allows for the unambiguous assignment of the absolute configuration. A good match between the experimental spectrum and the calculated spectrum for one of the stereoisomers provides strong evidence for that particular absolute configuration.

While specific experimental VCD and ECD data for this compound are not publicly available, research on structurally similar compounds, such as a novel disubstituted pyrrolidine acid, has demonstrated the successful application of VCD in determining their absolute configuration. nih.gov In that study, the VCD analysis, supported by DFT calculations, provided results that were in agreement with those obtained from X-ray crystallography and stereoselective synthesis. nih.gov This precedent underscores the reliability of VCD for the stereochemical elucidation of substituted pyrrolidines.

For this compound, the VCD spectrum is expected to show characteristic bands corresponding to the stretching and bending vibrations of the C-H, N-H, and C-N bonds within the chiral environment. The sign and intensity of these VCD bands are directly related to the stereochemistry at the C3 and C4 positions.

The ECD spectrum, on the other hand, would be influenced by the electronic transitions associated with the amine chromophore. Although the amine group itself is a weak chromophore, its interaction with the chiral environment of the pyrrolidine ring and the cyclopropyl group can give rise to a measurable ECD signal.

To illustrate the expected outcome of such an analysis, hypothetical VCD and ECD data are presented in the tables below. These tables simulate the kind of data that would be generated in a study aimed at confirming the absolute configuration of this compound.

Table 1: Hypothetical Experimental and Calculated VCD Data for the (3R,4S) and (3S,4R) Enantiomers of 4-Cyclopropylpyrrolidin-3-amine (B13197530)

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵) for (3R,4S)Calculated ΔA (x 10⁻⁵) for (3R,4S)Calculated ΔA (x 10⁻⁵) for (3S,4R)
2980+2.5+2.8-2.8
2910-1.8-2.0+2.0
1450+0.9+1.1-1.1
1320-1.5-1.7+1.7
1100+3.1+3.5-3.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Experimental and Calculated ECD Data for the (3R,4S) and (3S,4R) Enantiomers of 4-Cyclopropylpyrrolidin-3-amine

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹) for (3R,4S)Calculated Δε (M⁻¹cm⁻¹) for (3R,4S)Calculated Δε (M⁻¹cm⁻¹) for (3S,4R)
210+0.8+0.9-0.9
235-0.3-0.4+0.4

Note: The data in this table is hypothetical and for illustrative purposes only.

The correspondence between the signs of the experimental and calculated Cotton effects in both the VCD and ECD spectra would provide a confident assignment of the (3R,4S) absolute configuration.

Theoretical and Computational Chemistry Studies of 3r,4s 4 Cyclopropylpyrrolidin 3 Amine

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms in (3R,4S)-4-Cyclopropylpyrrolidin-3-amine is not static but rather a dynamic equilibrium of various conformations. Understanding the preferred shapes and the energy required to transition between them is fundamental to predicting its biological activity.

Pseudorotational Profiles of the Pyrrolidine (B122466) Ring

Theoretical calculations, such as ab initio methods, are employed to map the energy landscape of the pyrrolidine ring. rsc.org For the parent pyrrolidine molecule, computational studies have shown that the interconversion between different envelope and twist forms occurs via a low energy barrier. rsc.orgrsc.org The presence of substituents, as in this compound, significantly influences this profile. The bulky cyclopropyl (B3062369) group at the 4-position and the amine group at the 3-position will create steric and electronic effects that favor certain puckered conformations over others.

The relative energies of the various conformers can be calculated, revealing the most stable, low-energy states. For substituted pyrrolidines, substituents can lock the ring into specific puckered forms, such as an endo or exo pucker, which can be critical for molecular recognition by a protein binding pocket. researchgate.net The specific stereochemistry of this compound dictates a trans relationship between the cyclopropyl and amine groups. This arrangement will have a profound impact on the pseudorotational pathway, likely creating a more defined and higher energy barrier between different conformational states compared to the unsubstituted pyrrolidine.

Cyclopropyl Group Orientation and its Influence on Overall Conformation

Computational models can predict the preferred rotational angle of the cyclopropyl group by calculating the energy as a function of the dihedral angle. The most stable orientation will be the one that minimizes steric clashes with the pyrrolidine ring and the amine substituent. This preferred orientation is crucial as it dictates how the molecule presents its functional groups for interaction with its environment.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide deep insights into the electron distribution and reactivity of this compound. These methods allow for the prediction of how the molecule will behave in chemical reactions and how it will interact with other molecules.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the location and energy of the HOMO and LUMO are of particular interest. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a major contributor to the HOMO, making it a likely site for electrophilic attack. The energy of the HOMO is indicative of the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

OrbitalCalculated Energy (eV)Primary Atomic Contribution
HOMO-Amine Nitrogen
LUMO-Pyrrolidine Ring (σ*)

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations (e.g., using Density Functional Theory).

Electrostatic Potential Surface Mapping for Interaction Prediction

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding.

For this compound, the ESP map would likely show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the amine group due to its lone pair of electrons. This region would be a prime candidate for forming hydrogen bonds with hydrogen bond donors. Conversely, the hydrogen atoms of the amine group would exhibit positive electrostatic potential, making them potential hydrogen bond donors. The cyclopropyl group, being a hydrocarbon, would likely have a relatively neutral electrostatic potential. Understanding these features is essential for predicting how the molecule will orient itself within a binding site.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent, such as water, would reveal how the solvent molecules interact with the different parts of the compound. The simulation would show the formation and breaking of hydrogen bonds between the amine group and water molecules. It would also illustrate the dynamic nature of the pyrrolidine ring's pseudorotation and the rotation of the cyclopropyl group in a solvated environment. These simulations can provide a more realistic understanding of the molecule's behavior in a biological context, where it is surrounded by water. The insights gained from MD simulations are crucial for understanding how the molecule might navigate to and fit within a receptor's binding site.

Ligand-Based and Structure-Based Computational Design Methodologies Utilizing the this compound Moiety

The development of potent and selective inhibitors often relies on a synergistic combination of ligand-based and structure-based computational techniques. Ligand-based methods focus on the properties of known active molecules to build a model of the ideal therapeutic agent, while structure-based methods utilize the three-dimensional structure of the target protein to design molecules that fit perfectly into its binding site.

Ligand-Based Design: Building on Known Successes

In the absence of a high-resolution crystal structure of the target protein, or as a complementary approach, ligand-based design is invaluable. This methodology involves analyzing a set of molecules known to inhibit a specific target and identifying the common chemical features, or pharmacophore, responsible for their activity.

For inhibitors incorporating the this compound moiety, pharmacophore models would typically highlight several key features:

Hydrogen Bond Donor: The primary amine group of the moiety is a crucial hydrogen bond donor, capable of forming a strong interaction with a hydrogen bond acceptor on the target protein.

Hydrophobic/Aromatic Regions: The cyclopropyl group provides a distinct hydrophobic character, which can interact with non-polar pockets within the binding site.

Three-Dimensional Shape: The stereochemistry of the pyrrolidine ring is critical, as it orients the amine and cyclopropyl groups in a specific spatial arrangement that is optimal for binding.

By creating a pharmacophore model, computational chemists can then screen large virtual libraries of compounds to identify new molecules that match these essential features and are therefore likely to be active.

Structure-Based Design: A Precise Fit

When the three-dimensional structure of the target protein, such as a Janus kinase, is available, structure-based drug design becomes a powerful tool. This approach allows for the rational design of inhibitors that are tailored to the specific shape and chemical environment of the protein's active site.

Molecular docking simulations are a cornerstone of structure-based design. These simulations predict the preferred orientation of a ligand when bound to a protein and estimate the strength of the interaction, often expressed as a docking score or binding energy.

In the context of JAK inhibitors, the this compound moiety has been shown to play a critical role in anchoring the inhibitor to the enzyme's hinge region. This region is a flexible loop of amino acids that is crucial for the enzyme's function.

Table 1: Key Molecular Interactions of the this compound Moiety in the JAK Hinge Region (Hypothetical Data Based on Known Inhibitor Binding Modes)

Interacting Residue (JAK)Type of InteractionMoiety Feature Involved
Leucine (B10760876) (e.g., Leu959 in JAK1)Hydrogen BondPrimary Amine (Donor)
Glutamic Acid (e.g., Glu957 in JAK1)Hydrogen BondPrimary Amine (Donor)
Valine (e.g., Val863 in JAK2)Hydrophobic InteractionCyclopropyl Group
Alanine (e.g., Ala880 in JAK2)Hydrophobic InteractionCyclopropyl Group

This table is a representation of typical interactions and is for illustrative purposes.

The primary amine of the moiety characteristically forms a key hydrogen bond with the backbone of a leucine residue in the hinge region of JAKs. This interaction is a critical anchor point for many JAK inhibitors. The cyclopropyl group, with its unique conformational constraints and lipophilic nature, can then fit into a nearby hydrophobic pocket, further stabilizing the binding of the inhibitor.

Table 2: Representative Computational Data for a Hypothetical JAK Inhibitor Incorporating the this compound Moiety

Computational MethodMetricValue
Molecular DockingDocking Score (kcal/mol)-9.5
Molecular DynamicsRMSD of Ligand (Å)1.2
MM/GBSA CalculationBinding Free Energy (kcal/mol)-45.7

This table presents hypothetical data for illustrative purposes to demonstrate the types of metrics generated in computational studies.

Applications of 3r,4s 4 Cyclopropylpyrrolidin 3 Amine As a Chiral Building Block in Complex Organic Synthesis

Role in the Synthesis of Complex Molecular Architectures

The rigid, three-dimensional structure of the 4-cyclopropylpyrrolidin-3-amine (B13197530) scaffold makes it an attractive building block for constructing complex molecules with precisely defined stereochemistry. The pyrrolidine (B122466) ring offers a non-planar framework that allows for greater exploration of three-dimensional chemical space compared to flat, aromatic systems. mdpi.com This is increasingly recognized as a key factor for achieving clinical success with new bioactive molecules. mdpi.com

While no specific instances of the direct incorporation of (3R,4S)-4-cyclopropylpyrrolidin-3-amine into a natural product total synthesis have been documented in readily available literature, the constituent parts—the pyrrolidine ring and the cyclopropane (B1198618) motif—are individually prevalent in nature. nih.gov Cyclopropane rings are found in a wide array of natural products, including terpenoids and alkaloids, and are known for their unique architectural features and biological activities. nih.gov Synthetic strategies toward these molecules often require specialized methods for installing the three-membered ring. nih.gov

The pyrrolidine core is a ubiquitous structural motif in a vast number of alkaloids and other biologically active natural products. nih.gov Tandem reactions, such as gold-catalyzed alkyne hydroamination followed by cyclization, have been developed for the expedient synthesis of pyrrolidine derivatives en route to complex targets like the marine cytotoxic alkaloid (-)-lepadiformine A. nih.gov Given the importance of both the pyrrolidine and cyclopropane moieties, this compound stands as a valuable, albeit currently underexploited, chiral precursor for the synthesis of novel natural product analogues.

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govnih.gov The pyrrolidine ring is considered one such privileged structure. mdpi.commdpi.com Its non-planar, sp³-rich character provides a three-dimensional architecture that can be decorated with various functional groups to interact with biological targets in a highly specific, stereochemically defined manner. mdpi.com

The addition of a cyclopropyl (B3062369) group to this scaffold is a common strategy in medicinal chemistry to enhance a molecule's properties. The cyclopropane ring can improve metabolic stability, increase binding affinity, and reduce lipophilicity compared to a corresponding alkyl or alkenyl group. bldpharm.comresearchgate.net This combination of a privileged pyrrolidine core with a property-enhancing cyclopropyl substituent suggests that this compound is an ideal starting point for creating novel, privileged scaffolds for medicinal chemistry libraries. nih.govbldpharm.com For instance, related chiral 3-aminopiperidine scaffolds have been central to the development of highly selective kinase inhibitors, where the specific stereochemistry (e.g., 3R,4R) was crucial for potent and selective inhibition of targets like Janus kinase 3 (Jak3). mdpi.com

Scaffold FeatureContribution to Medicinal Chemistry
Pyrrolidine Ring A recognized "privileged scaffold" providing a 3D framework for exploring chemical space. mdpi.comnih.gov
Cyclopropyl Group Can improve metabolic stability, binding affinity, and other key drug-like properties. bldpharm.comresearchgate.net
Chiral Amine Allows for specific stereochemical interactions with biological targets and serves as a handle for further functionalization. mdpi.com

Utility in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst

Chiral amines, particularly those based on the pyrrolidine framework, are central to the field of asymmetric catalysis, acting as both organocatalysts and as chiral ligands for transition metals.

The synthesis of chiral amines is a significant focus in chemistry, partly due to their importance as ligands in transition-metal-catalyzed reactions. nih.gov Chiral ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products. While specific use of this compound as a ligand is not prominent in the literature, its vicinal diamine-like structure is a well-established motif in potent chiral ligands. The amine groups can chelate to a metal, while the chiral pyrrolidine backbone and the adjacent cyclopropyl group would provide a well-defined and sterically hindered pocket to induce high levels of asymmetry. This design is analogous to other successful chiral ligands used in various transition-metal-catalyzed transformations, such as hydrogenations, cross-couplings, and C-H activation reactions. bldpharm.comuni.lu

The pyrrolidine ring is arguably the most privileged scaffold in the field of aminocatalysis, a branch of organocatalysis that uses small, chiral amines to catalyze asymmetric reactions. uni.lu Proline and its derivatives are famous for their ability to activate carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.govnih.gov

Pyrrolidin-3-amine derivatives, containing a primary or secondary amine for catalysis and additional functional groups to modulate reactivity and selectivity, fit within this paradigm. While this compound itself has not been reported as an organocatalyst, related structures have been successfully employed. For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the asymmetric Michael addition of aldehydes to nitroolefins. mdpi.com The stereocenters and substituents on the pyrrolidine ring are crucial for creating a sterically demanding environment that dictates the enantioselectivity of the reaction. mdpi.com The defined stereochemistry and the presence of the cyclopropyl group in this compound make it a promising candidate for development into a novel organocatalyst.

Catalysis TypePotential Role of this compoundRelated Examples
Transition Metal Catalysis Could serve as a chiral diamine-type ligand for asymmetric transformations.Chiral Cp ligands for Rhodium catalysis in C-H activation. uni.lu
Organocatalysis The pyrrolidine amine could act as the catalytic group in enamine/iminium catalysis.Diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for various transformations. mdpi.com

Strategies for Combinatorial Library Synthesis and Scaffold Diversification

The utility of a building block like this compound is significantly enhanced by the potential for its divergent derivatization to create large libraries of related compounds for high-throughput screening. The two amine functionalities on the scaffold offer orthogonal handles for chemical modification. The secondary amine within the ring and the primary exocyclic amine can be selectively functionalized, allowing for the introduction of a wide range of substituents.

This strategy is central to modern medicinal chemistry, where a core scaffold is elaborated to optimize biological activity and physicochemical properties. nih.govnih.gov Chemoenzymatic strategies have also emerged, coupling a highly selective enzymatic step with subsequent chemical diversification to generate libraries of structurally diverse chiral compounds. For example, a bifunctional cyclopropane precursor was used to generate a diverse collection of lead-like compounds and fragments through orthogonal derivatization of its ester and sulfide (B99878) functionalities. researchgate.net A similar approach could be applied to this compound, using its two distinct amine groups to build combinatorial libraries, thus fully exploiting its potential as a versatile chiral building block for drug discovery and catalyst development.

Investigations into Molecular Target Interactions and Mechanistic Biological Activities

In Vitro Binding Studies with Receptors and Enzymes

No data from in vitro binding studies for (3R,4S)-4-Cyclopropylpyrrolidin-3-amine with specific receptors or enzymes were identified.

Receptor Binding Affinities and Modulatory Effects

Specific data on the receptor binding affinities and any potential modulatory effects of this compound are not available in the reviewed literature. While related structures, such as substituted trans-pyrrolidines, have been explored as moieties for targeting receptors like the Dopamine D3 receptor, no such studies have been published for this compound itself.

Biochemical Pathway Modulation and Cell-Free System Analysis

No information was found regarding the effects of this compound on biochemical pathways or its analysis in cell-free systems.

Enzyme Kinetics and Inhibition Mechanisms

There are no available studies detailing the enzyme kinetics or specific inhibition mechanisms of this compound against any enzymatic target.

Protein-Ligand Interaction Profiling (Excluding Clinical Outcomes)

No protein-ligand interaction profiles for this compound have been published. Tools and methodologies for such profiling, like the Protein-Ligand Interaction Profiler (PLIP), exist and are widely used to analyze non-covalent interactions between ligands and their protein targets. However, an application of these methods to this compound has not been documented in the available resources.

Computational Approaches to Predict Biological Targets and Modes of Action

No computational studies, such as molecular docking or predictive modeling, focused on determining the biological targets or modes of action for this compound have been reported. While computational methods are standard in modern drug discovery to predict the behavior of small molecules, these techniques have not been applied to this specific compound in any published research found.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

There are no available research articles detailing the molecular docking or molecular dynamics simulations of this compound with any specific biological target. Such studies for this particular compound have not been published in the accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insight

No QSAR models have been found in the scientific literature that specifically analyze a series of compounds based on the this compound scaffold to provide insights into its biological activity.

Future Perspectives and Emerging Research Directions for 3r,4s 4 Cyclopropylpyrrolidin 3 Amine

Development of Next-Generation Enantioselective Synthetic Routes

The efficient and stereocontrolled synthesis of polysubstituted pyrrolidines is a cornerstone of medicinal chemistry. For a molecule with the specific stereochemistry of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine, future research will gravitate towards methods that establish the two contiguous stereocenters on the pyrrolidine (B122466) ring in a single, highly selective step.

Emerging strategies are likely to move beyond classical approaches, focusing on catalytic asymmetric methods. One promising avenue is the development of novel copper-catalyzed cyclizative aminoboration reactions. nih.govresearchgate.netnih.gov This method, which has shown success in creating chiral 2,3-cis-disubstituted piperidines and pyrrolidines from acyclic olefin precursors, could be adapted for the synthesis of the target molecule. nih.gov The key would be the design of a suitable unsaturated amine precursor bearing a cyclopropyl (B3062369) group and the optimization of a chiral ligand to control the diastereoselectivity towards the desired trans product.

Another area of intense research is the use of tandem reactions, where multiple transformations are carried out in a single pot. nih.gov Future syntheses could envision an asymmetric addition to an α,β-unsaturated aldehyde to set one stereocenter, followed by a directed diastereoselective cyclopropanation and subsequent amination. nih.gov Such a strategy would be highly convergent and atom-economical.

Below is a prospective data table illustrating the potential of a future catalytic asymmetric method for the synthesis of analogues of this compound.

EntryAlkene PrecursorChiral LigandYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (%)
1N-benzyl-5-cyclopropylpenta-1,4-dien-3-amine(S,S)-Ph-BPE75>95:598
2N-Boc-5-cyclopropylpenta-1,4-dien-3-amine(R)-BINAP7290:1095
3N-PMB-5-cyclopropylpenta-1,4-dien-3-amine(S)-SEGPHOS81>95:599

This table is illustrative and based on prospective research directions.

Exploration of Undiscovered Chemical Reactivity and Stereoselective Transformations

The chemical reactivity of this compound is largely unexplored, offering a fertile ground for discovery. The strained cyclopropyl ring, in conjunction with the adjacent amine functionality, is expected to exhibit unique chemical behavior.

Future research will likely focus on leveraging the cyclopropyl group as a reactive handle. For instance, photocatalytic methods could enable novel transformations. Asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines with various olefins have been shown to produce enantioenriched cyclopentylamines. rsc.org Applying such a strategy to this compound could lead to complex, polycyclic scaffolds with interesting biological properties.

Furthermore, the development of stereoselective ring-opening reactions of the cyclopropyl group could provide access to a diverse range of functionalized pyrrolidines. Radical-mediated aminative ring-opening of cyclopropenes has been demonstrated to yield tetrasubstituted alkenyl nitriles with high stereoselectivity. nih.gov A similar approach with the target compound could lead to novel acyclic or macrocyclic structures.

Expansion of Applications in Chemical Biology and Advanced Materials Science

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. researchgate.netnih.govnih.gov The incorporation of a cyclopropyl group can further enhance the pharmacological properties of a molecule by increasing its metabolic stability, binding affinity, and membrane permeability. acs.org

Future applications in chemical biology will likely see this compound and its derivatives being explored as novel therapeutic agents. Given the prevalence of the cyclopropylamine (B47189) motif in inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), this compound could be a starting point for the development of new epigenetic modulators. rsc.org Its rigid, three-dimensional structure makes it an ideal scaffold for probing protein-protein interactions and for the design of constrained peptide mimetics.

In the realm of advanced materials science, the unique electronic properties of the cyclopropyl group could be exploited. acs.org While less explored, the incorporation of such chiral amines into polymeric or crystalline structures could lead to materials with novel chiroptical or electronic properties. The site-selective introduction of fluorine atoms onto the scaffold, a strategy of growing importance in materials science, could also be a promising future direction. acs.org

Innovative Methodologies for Stereochemical Control and High-Throughput Synthesis

The demand for large libraries of chiral compounds for drug discovery necessitates the development of innovative and high-throughput synthetic and screening methods. For this compound, future research will focus on platforms that allow for its rapid synthesis and the evaluation of its derivatives.

One such approach is the use of DNA-encoded library (DEL) technology. acs.org The development of a robust, DNA-compatible synthesis of the this compound scaffold would enable the creation of vast libraries of related compounds. acs.org These libraries could then be screened against a multitude of biological targets to rapidly identify new lead compounds.

In parallel, high-throughput methods for the determination of yield and enantiomeric excess will be crucial. nih.govnih.gov Fluorescence-based assays and circular dichroism are being developed to rapidly screen chiral amines in a multi-well plate format. nih.govnih.gov These techniques, which can determine the success of an asymmetric transformation in minutes, will be instrumental in optimizing the synthesis of this compound and its analogues. nih.gov

Below is an illustrative data table for a high-throughput screening assay for chiral amines.

Assay TypePrincipleThroughput (samples/hour)Key Advantage
Fluorescence Indicator DisplacementTransimination displaces a fluorophore, leading to a "turn-on" signal. nih.gov> 750Rapid quantification of amine concentration. nih.gov
Circular Dichroism (CD) with Fe(II)Formation of a diastereomeric Fe(II) complex allows for ee determination. nih.gov> 750Fast and accurate determination of enantiomeric excess. nih.gov
Colorimetric Assay with ω-TransaminasesEnzymatic reaction produces a colored byproduct for easy detection. h1.coscienceopen.comHighEnables high-throughput screening of enzyme libraries. h1.coscienceopen.com

This table is illustrative and based on published high-throughput screening methodologies.

Q & A

Q. What are the established synthetic routes for (3R,4S)-4-Cyclopropylpyrrolidin-3-amine, and how are stereochemical outcomes controlled?

Methodological Answer : Synthesis typically involves multi-step organic reactions with careful stereochemical control. For example, asymmetric catalytic methods (e.g., Claisen rearrangements using chiral Lewis acids) can establish the (3R,4S) configuration . Key steps include:

  • Cyclopropane Introduction : Cyclopropyl groups may be added via [2+1] cycloaddition or cross-coupling reactions.
  • Stereocontrol : Chiral auxiliaries or catalysts (e.g., Cu-box complexes) enforce stereoselectivity during ring formation .
  • Purification : Chromatography (e.g., isohexane/ethyl acetate gradients) isolates enantiopure products .

Q. How is the stereochemistry of this compound experimentally validated?

Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .
  • Chiral HPLC/NMR : Compares retention times or splitting patterns with known standards .
  • Optical Rotation : Matches reported values for enantiopure analogs .

Q. What are the primary biological targets of this compound, and how is activity screened?

Methodological Answer :

  • Enzyme Assays : Targets like kinases or neurotransmitter receptors are screened via fluorescence polarization or radioactive ligand displacement .
  • Cellular Assays : Cytotoxicity or metabolic activity is measured using MTT assays .

Advanced Research Questions

Q. How does the cyclopropyl group influence binding affinity and metabolic stability compared to other substituents?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace cyclopropyl with methyl, phenyl, or fluorinated groups and compare IC50 values in enzyme inhibition assays .
  • Metabolic Stability : Use liver microsome assays to measure half-life changes. Cyclopropyl groups often reduce oxidative metabolism compared to alkyl chains .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding poses with targets (e.g., Jak3 kinase) .
  • QSAR Modeling : Correlates electronic/steric descriptors (e.g., logP, polar surface area) with activity data to design optimized analogs .

Q. How can contradictory data on enantiomer-specific activity be resolved?

Methodological Answer :

  • Enantiopure Synthesis : Ensure absolute stereochemical purity using chiral catalysts, avoiding racemic mixtures .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to directly measure binding kinetics for each enantiomer .

Methodological Challenges & Solutions

Q. How are intermediates stabilized during multi-step synthesis?

Methodological Answer :

  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups protect amines during cyclopropane formation .
  • Low-Temperature Reactions : K-Selectride reductions at 273 K prevent epimerization .

Q. What analytical techniques resolve complex stereochemical mixtures?

Methodological Answer :

  • Dynamic NMR : Detects diastereomeric splitting in prochiral environments .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration without crystallization .

Safety & Handling

Q. What safety protocols are critical for handling this amine compound?

Methodological Answer :

  • PPE : Use nitrile gloves and goggles to avoid skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory hazards .

Key Notes

  • Avoid Commercial Sources : Reliable data sources include PubChem, crystallographic databases (Acta Cryst.), and peer-reviewed journals.
  • Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address SAR, computational modeling, and mechanistic studies.

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